2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and structural analysis of compounds related to this molecule demonstrate its significance in the development of novel materials with unique properties. For instance, the study of crystal structures of related compounds helps understand the molecular configurations and potential applications in material science. Compounds with similar structures have been synthesized and analyzed for their crystallographic properties, highlighting their potential in further scientific applications (Jager & Otterbein, 1980).
Photoluminescent Materials
Research on photoluminescent conjugated polymers incorporating related structural motifs indicates their potential in electronic applications. These materials show strong photoluminescence and high photochemical stability, making them suitable for use in electronic devices (Beyerlein & Tieke, 2000).
Antimicrobial and Anti-inflammatory Agents
Some studies focus on synthesizing novel derivatives with potential antimicrobial and anti-inflammatory activities. These derivatives undergo multi-component cyclo-condensation reactions, demonstrating their potential as chemotherapeutic agents (Kendre, Landge, & Bhusare, 2015).
Electronic Devices and Organic Electronics
Another application involves the synthesis and structural analysis of derivatives for use in highly stable electronic devices. The synthesis of diketopyrrolopyrrole derivatives, for instance, showcases their potential in constructing field-effect transistors and inverters, with significant performance stability and efficiency in electronic applications (Kumar et al., 2018).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)13-7-3-11(4-8-13)16-15-17(19(25)21-18(15)24)26-23(16)14-9-5-12(20)6-10-14/h3-10,15-17H,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKYPBRVIHUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)NC3=O)ON2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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